N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 652139-70-3
VCID: VC16814101
InChI: InChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3
SMILES:
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide

CAS No.: 652139-70-3

Cat. No.: VC16814101

Molecular Formula: C13H21N3O2

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide - 652139-70-3

Specification

CAS No. 652139-70-3
Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
IUPAC Name N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
Standard InChI InChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3
Standard InChI Key DBKRBMZKBZYJRA-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN(C1=CC=C(C=C1)N)C(=O)COC

Introduction

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is a synthetic organic compound with a molecular formula of C13H21N3O2 and a molecular weight of 251.325 g/mol . This compound is characterized by its unique structure, which includes an amine group, a methoxy group, and a dimethylaminoethyl side chain. It is notable for its potential applications in medicinal chemistry, particularly in cancer research and antiviral studies.

Synthesis Methods

Several synthesis methods can be employed to create N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide. Common approaches include:

  • N-Arylation: Involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.

  • Nucleophilic Substitution: Typically used to introduce the methoxy group.

  • Amination Reactions: Used to incorporate the dimethylaminoethyl side chain.

These methods highlight the versatility and efficiency of synthesizing this compound in laboratory settings.

Biological Activity and Applications

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide exhibits significant biological activity, particularly in the context of cancer research and antiviral studies. Preliminary studies suggest it may modulate cellular pathways related to apoptosis and cell proliferation.

Biological ActivityMechanism of ActionPotential Applications
Cancer ResearchModulation of ApoptosisAnticancer Agents
Antiviral StudiesInhibition of Viral ReplicationAntiviral Therapies

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
N-(4-Aminophenyl)-N-[2-(morpholino)ethyl]-2-methoxyacetamideMorpholino group instead of dimethylaminoDifferent pharmacokinetics due to ring structure
N-(4-Hydroxyphenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamideHydroxy group instead of aminoDifferent biological activities due to hydroxylation
N-(3-Nitrophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamideNitro group substitutionIncreased electron-withdrawing effects could alter activity

These comparisons highlight how variations in functional groups can significantly influence the biological activity and therapeutic potential of similar compounds.

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